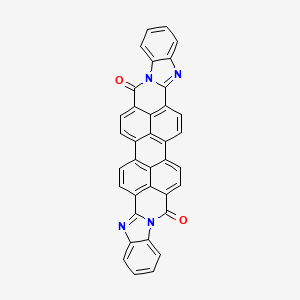

Perylenebisimide with extended PI system

Overview

Description

Perylenebisimide (PBI) derivatives are polycyclic aromatic hydrocarbons (PAHs) characterized by a fused perylene core functionalized with two imide groups. Their extended π-conjugated system grants exceptional optoelectronic properties, including high electron affinity, strong absorption/emission in the visible range, and excellent thermal/photo-stability . The extended π-system enhances intermolecular π-π stacking, enabling supramolecular self-assembly into ordered nanostructures critical for organic electronics and sensing applications . Functionalization at bay (C1, C6, C7, C12), ortho (C2, C5, C8, C11), or imide positions allows precise tuning of solubility, aggregation behavior, and electronic properties . For instance, amino acid substituents improve hydrophilicity , while alkyl chains suppress aggregation . PBIs exhibit a LUMO energy level of ~−4.0 eV, making them robust n-type semiconductors , and their fluorescence quantum yields approach unity in monomeric states .

Preparation Methods

The synthesis of perylenebisimide with extended PI system typically involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines . The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Perylenebisimide with extended PI system undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perylene bisimide derivatives with different electronic properties.

Reduction: Reduction reactions can lead to the formation of reduced perylene bisimide species, which have distinct optical and electronic characteristics.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of perylene bisimide with modified electronic and optical properties .

Scientific Research Applications

Applications in Organic Electronics

Organic Photovoltaics (OPVs) : Extended π-systems in PBI derivatives are utilized as non-fullerene acceptors in organic solar cells (OSCs). Their ability to facilitate charge transfer and absorption in the visible spectrum contributes to improved efficiency in solar energy conversion. Recent studies have shown that PBI derivatives can achieve power conversion efficiencies exceeding 10% when used in conjunction with donor materials .

Organic Field-Effect Transistors (OFETs) : PBIs are also employed in OFETs due to their high charge carrier mobility. The incorporation of extended π-systems allows for enhanced charge transport properties, which are critical for the performance of electronic devices. Research indicates that certain PBI derivatives exhibit ambipolar transport characteristics, enabling their use in both p-type and n-type transistors .

Sensing Applications

Label-Free Sensing : The extended π-system of PBI enables label-free detection of organic molecules by altering electronic properties upon analyte binding. A study demonstrated the capability of various PBI derivatives to provide unique electrical fingerprints for different analytes such as TNT and TCNE, showcasing their potential for selective sensing applications .

Environmental Monitoring : PBIs are being developed for detecting pollutants due to their strong fluorescence properties. They can be functionalized to enhance water solubility and biocompatibility, making them suitable for environmental monitoring applications where they can detect hazardous substances at low concentrations .

Biomedical Applications

Bioimaging : PBIs with extended π-systems have shown promise as fluorescent probes in biological imaging. Their ability to self-assemble and exhibit strong fluorescence makes them suitable for tracking cellular processes. For instance, a study highlighted the use of a PBI derivative that demonstrated low cytotoxicity while providing clear imaging capabilities in cancer cells .

Photothermal Therapy (PTT) : The photothermal properties of extended π-PBIs allow them to convert light into heat effectively. This characteristic is exploited in photothermal therapy for cancer treatment, where localized heating can induce cell death in tumor tissues while minimizing damage to surrounding healthy cells .

Case Studies

Mechanism of Action

The mechanism of action of perylenebisimide with extended PI system is primarily based on its ability to interact with various analytes through its extended π-system. This interaction leads to changes in the electronic properties of the compound, which can be detected and measured. The molecular targets and pathways involved include the binding of analytes to the π-system, resulting in a unique electrical response that can be used for sensing applications .

Comparison with Similar Compounds

Electron Acceptors: PBI vs. TCNQ

PBI demonstrates superior electron-accepting capability compared to 7,7,8,8-tetracyanoquinodimethane (TCNQ). The adiabatic electron affinity (AEA) of PBI (3.93 eV) exceeds that of TCNQ (3.30 eV) . This higher AEA translates to stronger electron-withdrawing capacity, making PBIs ideal for charge-transfer complexes and organic photovoltaics. Additionally, PBIs exhibit reversible redox behavior and stability in radical anion states, unlike TCNQ, which is prone to degradation under ambient conditions .

Key Data:

| Compound | AEA (eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| PBI | 3.93 | −6.20 | −4.00 |

| TCNQ | 3.30 | −9.50 | −5.20 |

π-Conjugated Cores: PBI vs. Perylene and Pyrene

Perylene and pyrene lack the imide functionalization of PBIs, resulting in lower electron affinity (perylene AEA = 0.97 eV; pyrene AEA = 0.56 eV) . Their smaller π-systems limit absorption to the UV region (λmax ~ 400 nm for perylene), whereas PBIs absorb strongly in the visible range (λmax ~ 500–600 nm) . Furthermore, PBIs can be regioselectively functionalized (e.g., 1,6- vs. 1,7-substitution), enabling control over aggregation and charge transport. For example, 1,6-dinitro-PBI exhibits a 0.15 eV lower LUMO than its 1,7-isomer, enhancing electron mobility in organic solar cells .

Key Data:

| Property | PBI (1,6-dinitro) | PBI (1,7-dinitro) | Perylene |

|---|---|---|---|

| LUMO (eV) | −4.15 | −4.00 | −1.15 |

| λmax (nm) | 560 | 550 | 438 |

| Fluorescence QY | 0.95 | 0.90 | 0.60 |

Supramolecular Assembly: PBI vs. Polythiophenes

While polythiophenes excel in hole transport (p-type semiconductors), their fluorescence quantum yields (~30–50%) are lower than PBIs (~90–100%) . PBIs’ rigid, planar structure promotes H- or J-aggregation via π-π stacking, yielding tunable excitonic couplings. For example, H-aggregated PBIs show blue-shifted absorption and quenched fluorescence, whereas J-aggregates exhibit red-shifted bands and enhanced emission . In contrast, polythiophenes rely on backbone conformation (e.g., regioregularity) for assembly, which is less predictable .

Biological Activity

Perylenebisimide (PBI) with an extended π system is a compound of significant interest due to its unique electronic properties and diverse applications in biological systems. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, cellular effects, and potential therapeutic applications.

Overview of Perylenebisimide

Perylenebisimide is a synthetic organic compound characterized by its planar structure and extensive π-conjugation. The extended π system enhances its electronic properties, making it suitable for various applications in organic electronics, sensors, and biological imaging .

Target of Action : PBI primarily targets organic molecules, interacting through non-covalent interactions such as π-π stacking and hydrogen bonding. This interaction is crucial for its role in biochemical pathways and cellular processes.

Mode of Action : The electronic properties of PBI allow it to modulate the behavior of biomolecules. It can influence enzyme activity, gene expression, and cellular signaling pathways by binding to proteins and nucleic acids .

Biochemical Interactions

PBI has been shown to interact with various biomolecules, leading to significant biochemical effects:

- Enzyme Interactions : PBI derivatives can inhibit or activate enzymes by altering their conformational states through π-π stacking interactions with aromatic amino acids .

- Gene Expression Modulation : By binding to DNA or RNA, PBI can affect transcription and translation processes, thereby influencing gene expression levels.

Table 1: Summary of Biochemical Interactions

| Interaction Type | Description | Effect on Biological Activity |

|---|---|---|

| Enzyme Inhibition | Binding to active sites of enzymes | Alters metabolic pathways |

| Gene Regulation | Binding to DNA/RNA | Modulates transcription/translation |

| Sensor Applications | Detects specific analytes through electronic response | Useful in biosensing applications |

Cellular Effects

The effects of PBI on cellular processes are profound:

- Cell Signaling : PBI influences cell signaling pathways, which are crucial for maintaining cellular communication and function. It can enhance or disrupt these pathways depending on concentration .

- Metabolic Pathways : PBI interacts with key metabolic enzymes, affecting metabolic flux and the levels of various metabolites within cells.

- Subcellular Localization : The localization of PBI within specific organelles is critical for its biological activity. It is often directed to compartments where it can exert its effects most effectively.

Case Study: Dosage Effects in Animal Models

Research has indicated that the biological effects of PBI vary significantly with dosage:

- Low Doses : At lower concentrations, PBI enhances cellular functions and promotes beneficial biochemical reactions.

- High Doses : Conversely, high concentrations may lead to toxic effects, including oxidative stress and disruption of cellular homeostasis .

Therapeutic Applications

PBI derivatives have shown promise in several therapeutic areas:

- Anticancer Activity : Some studies indicate that PBI compounds exhibit anticancer properties by inducing apoptosis in cancer cells through photodynamic therapy (PDT) mechanisms .

- Antimicrobial Properties : PBIs have demonstrated antifungal, antiviral, antidepressant, and antibacterial activities, highlighting their potential as broad-spectrum therapeutic agents .

Table 2: Therapeutic Applications of Perylenebisimide Derivatives

Q & A

Basic Research Questions

Q. How can researchers overcome the hydrophobic nature of perylenebisimides (PBIs) to enable biological applications?

To enhance water solubility, PBIs can be functionalized with hydrophilic substituents at the imide position or core. For example, amino acid-functionalized PBIs form stable hydrogels when combined with alginate, enabling biocompatible 3D scaffolds for electrogenic cell regeneration. Rheological characterization (e.g., oscillatory shear tests) and spectroscopic analysis (e.g., fluorescence quenching assays) are critical to validate mechanical tunability and network homogeneity .

Q. What are the standard synthetic protocols for preparing peptide-functionalized PBIs with high yield and purity?

Peptide-PBI conjugates are synthesized via amine condensation of perylene tetracarboxylic dianhydride (PTCDA) with peptide sequences in the presence of imidazole. Key steps include:

- Reaction at 120°C under nitrogen for 24 hours.

- Acidification with acetic acid to precipitate the product.

- Purification via HP20ss column chromatography using water/acetone/pyridine gradients. Yields range from 70% to 88%, depending on peptide sequence and steric effects. Structural validation requires , mass spectrometry, and HPLC .

Q. What experimental techniques are essential for characterizing the optoelectronic properties of PBIs?

UV-Vis absorption and fluorescence spectroscopy quantify - transitions and exciton coupling. Cyclic voltammetry determines electron affinity (EA) and ionization potential (IP), with PBIs exhibiting EA values up to 3.93 eV, comparable to TCNQ. Photoconductivity measurements in nanostructures (e.g., 1D assemblies) require time-resolved microwave conductivity (TRMC) or field-effect transistor (FET) configurations .

Advanced Research Questions

Q. How do H-type aggregates of PBIs influence excitonic coupling and photophysical properties?

H-aggregation in PBIs leads to suppressed fluorescence due to symmetry-restricted transitions but enhances charge carrier mobility via delocalized excitons. Transient absorption spectroscopy reveals exciton lifetimes <100 ps in aggregated states, while monomeric states exhibit longer-lived excited states (>1 ns). Substituting electron-withdrawing groups (e.g., -CF) at bay positions modulates aggregation kinetics and exciton dissociation efficiency .

Q. How do variations in the substitution patterns of PBIs influence their optoelectronic properties and supramolecular organization?

Hydrophobic vs. hydrophilic side chains (e.g., -(CH) vs. -(CH)-OH) alter solubility, -stacking distances, and charge transport. For example:

Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental observations of PBI-based charge transport behavior?

Discrepancies arise from neglecting dynamic disorder or interfacial effects in density functional theory (DFT) models. Hybrid methodologies combining:

- Multiscale modeling : Molecular dynamics (MD) simulations of supramolecular packing.

- In situ spectroscopy : Raman mapping under applied electric fields.

- Temperature-dependent mobility measurements to isolate trap states. These approaches reconcile predicted vs. measured mobilities in PBI thin films .

Q. How can researchers design PBIs for quasi-reversible ligand displacement in organic-inorganic nanohybrids under visible light?

Coordination bonds between PBIs and nanocrystals (e.g., ZnS) are disrupted via photoinduced electron transfer. Key parameters:

- Ligand design : Carboxylate-terminated PBIs enable stronger binding.

- Irradiation conditions : 450 nm light (matching PBI absorption) induces ligand detachment.

- Reversibility : Dark conditions restore coordination bonds, confirmed by FTIR and XPS .

Q. Methodological Frameworks for Data Analysis

Q. How should researchers apply the SPIDER framework to structure PBI-related qualitative studies?

Q. What strategies mitigate biases in comparative studies of PBI derivatives across different research groups?

- Standardized protocols : Adopt IUPAC guidelines for reporting synthesis conditions (e.g., solvent purity, annealing temperatures).

- Blinded data analysis : Independent verification of XRD or AFM results.

- Cross-validation : Compare charge mobility data across FET, TRMC, and space-charge-limited current (SCLC) methods .

Properties

IUPAC Name |

7,14,25,32-tetrazaundecacyclo[21.13.2.22,5.03,19.04,16.06,14.08,13.020,37.024,32.026,31.034,38]tetraconta-1(36),2,4,6,8,10,12,16,18,20(37),21,23(38),24,26,28,30,34,39-octadecaene-15,33-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H16N4O2/c41-35-23-15-11-19-18-10-14-22-32-24(36(42)40-28-8-4-2-6-26(28)38-34(22)40)16-12-20(30(18)32)17-9-13-21(31(23)29(17)19)33-37-25-5-1-3-7-27(25)39(33)35/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXXSKARMYGQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C7C(=CC=C8C7=C(C=C6)C9=NC1=CC=CC=C1N9C8=O)C1=C5C4=C3C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146683 | |

| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55034-79-2 | |

| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55034-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N′-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.